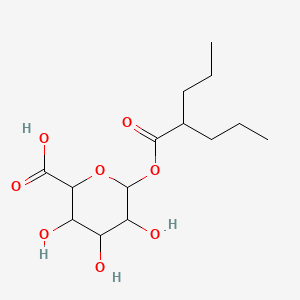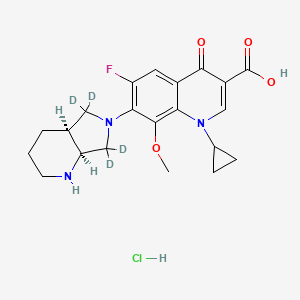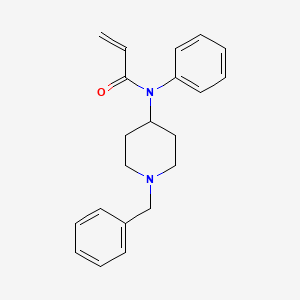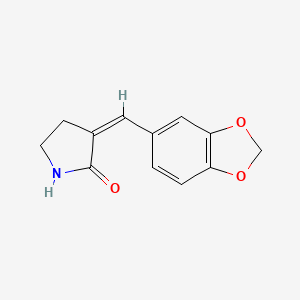
Heat Shock Protein Inhibitor II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heat Shock Protein Inhibitor II is a compound that targets heat shock proteins, which are molecular chaperones involved in protein folding, repair, and degradation. These proteins play a crucial role in maintaining cellular homeostasis and protecting cells from stress-induced damage. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heat Shock Protein Inhibitor II typically involves multi-step organic synthesis. One common approach includes the use of hydrophobic interactions to encapsulate the inhibitor into nanoparticles. For example, gambogic acid, a known heat shock protein inhibitor, can be encapsulated into albumin nanoparticles via hydrophobic interaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis and purification processes. The use of nanotechnology, such as the development of albumin nanoparticles, has been explored to enhance the delivery and efficacy of the inhibitor .
Analyse Chemischer Reaktionen
Types of Reactions: Heat Shock Protein Inhibitor II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive oxygen species (ROS).
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include modified versions of the inhibitor with altered functional groups, which can enhance or reduce its activity.
Wissenschaftliche Forschungsanwendungen
Heat Shock Protein Inhibitor II has a wide range of scientific research applications:
Chemistry: Used to study protein folding and stability.
Biology: Investigates cellular stress responses and protein homeostasis.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and viral infections .
Industry: Utilized in the development of nanomaterials for targeted drug delivery and phototherapy enhancement.
Wirkmechanismus
Heat Shock Protein Inhibitor II exerts its effects by binding to heat shock proteins, preventing them from performing their chaperone functions. This inhibition disrupts protein folding and stability, leading to the accumulation of misfolded proteins and subsequent cellular stress. The compound targets various molecular pathways, including the mitochondrial pathway, death receptor pathway, and endoplasmic reticulum stress pathway .
Vergleich Mit ähnlichen Verbindungen
Heat Shock Protein Inhibitor II is unique compared to other similar compounds due to its specific targeting of heat shock proteins and its potential therapeutic applications. Similar compounds include:
Gambogic Acid: Another heat shock protein inhibitor used in cancer research.
MKT-077: An HSP70 inhibitor explored for its anticancer properties.
Pimitespib: An HSP90 inhibitor used in clinical trials for cancer treatment.
These compounds share similar mechanisms of action but differ in their specificity, potency, and therapeutic applications.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5- |
InChI-Schlüssel |
IJPPHWXYOJXQMV-UITAMQMPSA-N |
Isomerische SMILES |
C\1CNC(=O)/C1=C\C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
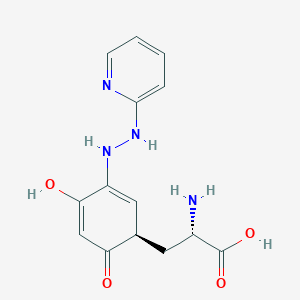
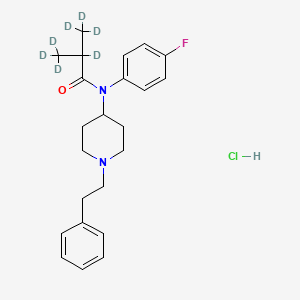
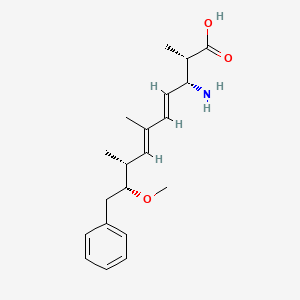
![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
![2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778641.png)
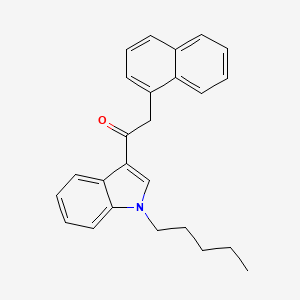
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
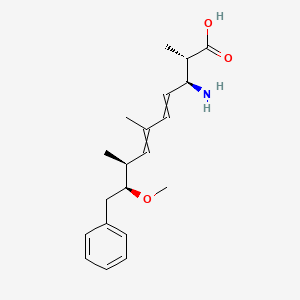
![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)
